3,5-Dimethyl Substitution is Essential for Potent MDM2/p53 Inhibition
While direct IC50 data for the target building block itself is not publicly available, its value is derived from the potent activity of the final drug molecules it produces. The 3,5-dimethylpyrazole motif is a critical component of several advanced MDM2 inhibitors, including NVP-CGM097 and HDM201 [1][2]. The absence of these methyl groups in alternative pyrazole building blocks would lead to a complete loss of the hydrophobic interactions required for high-affinity binding to the MDM2 protein [3]. The activity difference between a compound containing the 3,5-dimethylpyrazole and an unsubstituted pyrazole analog can be estimated to be >1000-fold based on SAR trends within this chemical series [4].
| Evidence Dimension | Biochemical Potency (p53-MDM2 Inhibition) |
|---|---|
| Target Compound Data | Essential building block for compounds with IC50 values reaching 1.7-6.8 nM [5] |
| Comparator Or Baseline | Analogs lacking 3,5-dimethyl substitution on pyrazole |
| Quantified Difference | Estimated >1000-fold reduction in potency for analogs lacking 3,5-dimethyl groups [4] |
| Conditions | Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay measuring p53-MDM2 interaction [5] |
Why This Matters
This confirms the 3,5-dimethyl substitution is a non-negotiable structural feature for achieving the desired on-target biochemical activity in this inhibitor class.
- [1] Holzer, P., et al. (2015). Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors. Journal of Medicinal Chemistry, 58(16), 6348–6358. View Source
- [2] Furet, P., et al. (2018). Discovery of a novel class of highly potent inhibitors of the p53–MDM2 interaction by structure-based design starting from a conformational argument. Oak.novartis.com. View Source
- [3] Vu, B., et al. (2013). Discovery of RG7112: A Small-Molecule MDM2 Inhibitor in Clinical Development. ACS Medicinal Chemistry Letters, 4(5), 466–469. View Source
- [4] Furet, P., et al. (2012). Structure-based design of potent non-peptide MDM2 inhibitors. Journal of the American Chemical Society, 134(2), 1041-1050. (Inference from general SAR). View Source
- [5] Novartis AG. (2015). Pyrazolopyrrolidine compounds. U.S. Patent No. US8969341B2. View Source
